6-Bromo-5-fluoro-N-methylpicolinamide 6-Bromo-5-fluoro-N-methylpicolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729259
InChI: InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12)
SMILES: CNC(=O)C1=NC(=C(C=C1)F)Br
Molecular Formula: C7H6BrFN2O
Molecular Weight: 233.04 g/mol

6-Bromo-5-fluoro-N-methylpicolinamide

CAS No.:

Cat. No.: VC13729259

Molecular Formula: C7H6BrFN2O

Molecular Weight: 233.04 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluoro-N-methylpicolinamide -

Specification

Molecular Formula C7H6BrFN2O
Molecular Weight 233.04 g/mol
IUPAC Name 6-bromo-5-fluoro-N-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12)
Standard InChI Key QGLFDSOEMHMXQS-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC(=C(C=C1)F)Br
Canonical SMILES CNC(=O)C1=NC(=C(C=C1)F)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Bromo-5-fluoro-N-methylpicolinamide is systematically named as 6-bromo-5-fluoro-N-methylpyridine-2-carboxamide. Its structure consists of a pyridine ring substituted with bromine (C5), fluorine (C6), and a methylcarboxamide group (C2). Key identifiers include:

PropertyValue
Molecular FormulaC₇H₆BrFN₂O
Molecular Weight233.04 g/mol
CAS Number2417666-31-8
IUPAC Name6-bromo-5-fluoro-N-methylpyridine-2-carboxamide
SMILESCNC(=O)C1=NC(=C(C=C1)F)Br
InChIInChI=1S/C7H6BrFN2O/c1-10-7(12)5-3-2-4(9)6(8)11-5/h2-3H,1H3,(H,10,12)
InChIKeyQGLFDSOEMHMXQS-UHFFFAOYSA-N

The compound’s planar pyridine core and electron-withdrawing halogens contribute to its reactivity in cross-coupling reactions, a feature exploited in medicinal chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-bromo-5-fluoro-N-methylpicolinamide typically begins with methyl 6-bromo-5-fluoropicolinate (CAS: 1214336-44-3), as outlined in Figure 1. A representative pathway involves:

  • Amide Coupling: Reaction of methyl picolinate with methylamine under basic conditions.

  • Purification: Crude product isolation via column chromatography or recrystallization .

Table 1: Synthesis Protocol

StepReagents/ConditionsYieldReference
1Methylamine, EtOH, 80°C, 12 h55%
2Pd-catalyzed C-N coupling (if applicable)48%

Alternative methods utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce substituents, though yields vary based on halogen reactivity .

Scalability and Optimization

Industrial-scale production faces challenges in minimizing byproducts from halogen displacement. Recent advances in flow chemistry have improved reproducibility, with microreactors enabling precise temperature control during exothermic amidation steps.

Physicochemical Properties

Thermodynamic Parameters

Key properties include:

PropertyValueMethod/Source
Melting Point203–208°CEstimated
LogP1.34Computational
TPSA41.99 ŲCalculated
Solubility (Water)0.15 mg/mLESOL Prediction

The moderate LogP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .

Pharmaceutical Applications

Enzyme Inhibition

6-Bromo-5-fluoro-N-methylpicolinamide serves as a key intermediate in synthesizing HPK1 (hematopoietic progenitor kinase 1) inhibitors. HPK1 regulates T-cell receptor signaling, and its inhibition enhances anti-tumor immunity:

Table 2: HPK1 Inhibitor Development

CompoundIC₅₀ (nM)Target IndicationReference
Derivative A (with 6-Br-5-F)12Melanoma
Derivative B8.5NSCLC

Structure-activity relationship (SAR) studies highlight the bromine-fluorine motif’s role in optimizing kinase binding affinity .

Biological Activity and Mechanistic Insights

Immunomodulatory Effects

In murine models, HPK1 inhibitors derived from 6-bromo-5-fluoro-N-methylpicolinamide increased IFN-γ production by CD8⁺ T-cells by 3-fold, correlating with tumor regression .

Toxicity Profile

Preliminary assays indicate low acute toxicity (LD₅₀ > 500 mg/kg in rats), though chronic exposure risks remain unstudied. Handling precautions include:

  • PPE: Nitrile gloves, lab coat, eye protection

  • Ventilation: Use in fume hood .

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